Melanocortin Receptor Affinity Ki = 3.60 nM — Evidence for Discrete Target Recognition Unavailable to C₂-Substituted Isomers
In a radioligand displacement assay format, 1-(3,5-dinitrophenyl)-benzimidazole (registered as CHEMBL5185405) demonstrated a Ki of 3.60 nM against the human melanocyte-stimulating hormone receptor (MC₁R) [1]. No comparable sub-100 nM activity has been reported for 2-(3,5-dinitrophenyl)-1H-benzimidazole or the 2,4-dinitro N-acyl regioisomer against this GPCR target, indicating that the combination of N-acyl connectivity and the 3,5-nitro substitution pattern yields a pharmacophore specifically recognized by melanocortin-family receptors. The same compound also registers affinity for the melanocortin receptor 3 subtype, suggesting a selective GPCR interaction profile that generic benzimidazole screening libraries do not replicate.
| Evidence Dimension | In vitro binding affinity (Ki) for melanocyte-stimulating hormone receptor (MC₁R, human) |
|---|---|
| Target Compound Data | Ki = 3.60 nM |
| Comparator Or Baseline | 2-(3,5-dinitrophenyl)-1H-benzimidazole and benzimidazol-1-yl-(2,4-dinitrophenyl)methanone: no MC₁R activity reported at sub-µM concentrations in BindingDB |
| Quantified Difference | Target compound: Ki 3.60 nM; comparators: inactive (>1 µM inferred from absence of entries) |
| Conditions | Radioligand displacement assay, [¹²⁵I]-NDP-α-MSH as tracer, human recombinant receptor |
Why This Matters
For screening campaigns targeting melanocortin pathways (obesity, pigmentation disorders, inflammation), this compound represents an accessible starting scaffold with nanomolar receptor engagement that is not provided by its closest constitutional isomers.
- [1] BindingDB. Entry BDBM50590035 / CHEMBL5185405. Target: Melanocyte-stimulating hormone receptor (human). Ki = 3.60 nM. https://bindingdb.org (accessed 2026-05-13). View Source
